molecular formula C19H17BrN2O3 B8286839 Ethyl 6-bromo-4-((4-methoxyphenyl)amino)quinoline-3-carboxylate

Ethyl 6-bromo-4-((4-methoxyphenyl)amino)quinoline-3-carboxylate

Cat. No. B8286839
M. Wt: 401.3 g/mol
InChI Key: UIMLMBPTVVZKIU-UHFFFAOYSA-N
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Patent
US08557843B2

Procedure details

p-Anisidine (0.43 g) and 6-bromo-4-chloroquinoline-3-carboxylic acid ethyl ester (1 g) were mixed in dioxane and irradiated in a microwave reactor at 150° C. for 30 minutes. The reaction mixture was diluted with petroleum ether. The solid product obtained was filtered and dried to give 1.3 g (100%) of ethyl 6-bromo-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate. 1H NMR (300 MHz, CDCl3) δ 11.41 (s, 1H, —NH—), 9.22 (s, 1H, aromatic), 8.20 (d, 1H, J=8.2 Hz, aromatic), 7.77 (d, 1H, J=8.2 Hz, aromatic), 7.64 (s, 1H, aromatic), 7.15 (d, 2H, J=8.1 Hz, aromatic), 6.99 (d, 2H, J=8.1 Hz, aromatic), 4.47 (q, 2H, J=7 Hz, —CH2—), 3.89 (s, 3H, —OCH3), 1.47 (t, 3H, J=7 Hz, —CH3); LC-MS (m/z) 401.0 (M+1).
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.[CH2:10]([O:12][C:13]([C:15]1[CH:16]=[N:17][C:18]2[C:23]([C:24]=1Cl)=[CH:22][C:21]([Br:26])=[CH:20][CH:19]=2)=[O:14])[CH3:11]>O1CCOCC1>[Br:26][C:21]1[CH:22]=[C:23]2[C:18](=[CH:19][CH:20]=1)[N:17]=[CH:16][C:15]([C:13]([O:12][CH2:10][CH3:11])=[O:14])=[C:24]2[NH:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
0.43 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=NC2=CC=C(C=C2C1Cl)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiated in a microwave reactor at 150° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solid product obtained
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=C(C=NC2=CC1)C(=O)OCC)NC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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